5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid 5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17421755
InChI: InChI=1S/C27H26N2O8/c28-21(27(35)36)3-1-2-10-29-25(32)14-4-7-17(20(11-14)26(33)34)24-18-8-5-15(30)12-22(18)37-23-13-16(31)6-9-19(23)24/h4-9,11-13,21,24,30-31H,1-3,10,28H2,(H,29,32)(H,33,34)(H,35,36)/t21-/m0/s1
SMILES:
Molecular Formula: C27H26N2O8
Molecular Weight: 506.5 g/mol

5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid

CAS No.:

Cat. No.: VC17421755

Molecular Formula: C27H26N2O8

Molecular Weight: 506.5 g/mol

* For research use only. Not for human or veterinary use.

5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid -

Specification

Molecular Formula C27H26N2O8
Molecular Weight 506.5 g/mol
IUPAC Name 5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid
Standard InChI InChI=1S/C27H26N2O8/c28-21(27(35)36)3-1-2-10-29-25(32)14-4-7-17(20(11-14)26(33)34)24-18-8-5-15(30)12-22(18)37-23-13-16(31)6-9-19(23)24/h4-9,11-13,21,24,30-31H,1-3,10,28H2,(H,29,32)(H,33,34)(H,35,36)/t21-/m0/s1
Standard InChI Key ZWCFWQFBPVPAEN-NRFANRHFSA-N
Isomeric SMILES C1=CC(=C(C=C1C(=O)NCCCC[C@@H](C(=O)O)N)C(=O)O)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O
Canonical SMILES C1=CC(=C(C=C1C(=O)NCCCCC(C(=O)O)N)C(=O)O)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O

Introduction

Structural Features

  • Core Structure: The molecule contains a benzoic acid moiety substituted at the 2-position with a xanthene derivative (3,6-dihydroxy-9H-xanthen-9-yl).

  • Functional Groups:

    • A carboxylic acid group (-COOH) attached to the benzoic acid core.

    • A carbamoyl group (-CONH-) linking the benzoic acid to a chiral amino acid derivative.

    • A chiral center (5S configuration) in the pentyl chain, which includes an amino group (-NH2) and a carboxylic group (-COOH), suggesting it might be derived from or related to lysine.

  • Xanthene Unit: The xanthene moiety includes hydroxyl groups at positions 3 and 6, which may contribute to hydrogen bonding or chelation properties.

Potential Applications

  • Pharmaceuticals: The structural complexity and functional groups suggest potential use in drug design. The xanthene unit is often seen in fluorescent dyes (e.g., fluorescein), while the amino acid derivative could imply bioactivity.

  • Biochemical Research: The compound's xanthene core might be useful in fluorescence-based assays or imaging, especially if modified for bioconjugation.

  • Chelation and Binding: The hydroxyl groups on the xanthene ring and the carboxylic acids may allow for interactions with metal ions or proteins.

Challenges in Research

  • Synthesis: The synthesis of such a molecule would require careful stereochemical control to ensure the correct (5S) configuration.

  • Stability: Compounds with multiple functional groups, such as hydroxyls and carboxylic acids, may face stability issues under certain conditions (e.g., oxidation or hydrolysis).

  • Characterization: Advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography would be necessary for structural confirmation.

Hypothetical Data Table

PropertyDescription
Molecular FormulaC22_{22}H24_{24}N2_{2}O7_{7}
Molecular Weight~428.44 g/mol
Functional GroupsCarboxylic acids, amide, hydroxyls
ChiralitySingle chiral center (5S configuration)
SolubilityLikely soluble in polar solvents (e.g., water, methanol)
Potential ApplicationsFluorescent probes, pharmaceuticals, biochemical assays

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